5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: is a heterocyclic compound with a molecular formula of C₇H₃BrF₂N₂O and a molecular weight of 249.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitrogen atoms within its structure, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-3,3-difluoro-2-nitropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridin-2-one ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Amine derivatives and reduced forms.
Scientific Research Applications
Chemistry: 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: This compound has shown potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation . It is being investigated for its potential in cancer therapy due to its ability to inhibit abnormal FGFR signaling pathways .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science applications .
Mechanism of Action
The mechanism of action of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as FGFRs . By binding to the ATP-binding site of these receptors, it inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
- 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
- 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Uniqueness: Compared to similar compounds, 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one exhibits unique properties due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding affinity to molecular targets . This makes it a valuable compound in drug discovery and development .
Biological Activity
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1393540-54-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates both bromine and fluorine atoms, which enhance its reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 249.01 g/mol. It is characterized by the following chemical properties:
Property | Value |
---|---|
Boiling Point | 321.2 ± 42.0 °C (Predicted) |
Density | 1.98 ± 0.1 g/cm³ (Predicted) |
pKa | 7.13 ± 0.40 (Predicted) |
This compound primarily acts as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). FGFRs are crucial for various cellular processes including proliferation and differentiation. The inhibition of these receptors can lead to reduced tumor growth in cancer models.
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicated that it significantly inhibits the proliferation of cancer cell lines associated with FGFR overexpression. For instance, one study reported an IC50 value of approximately 0.5 µM against FGFR-dependent cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Antiparasitic Activity
In addition to its anticancer effects, this compound has shown promising results in antiparasitic activity. A study indicated that derivatives of this compound displayed EC50 values ranging from 0.010 µM to 0.577 µM against various parasitic strains . The modifications in substituents on the pyrrolo ring were crucial for enhancing its potency.
Study on FGFR Inhibition
A comprehensive study investigated the structure-activity relationship (SAR) of various pyrrolo derivatives including this compound. The study found that the presence of bromine and fluorine significantly improved binding affinity to FGFRs compared to other halogenated derivatives .
Metabolic Stability Assessment
Another critical aspect of this compound's biological profile is its metabolic stability. In vitro assays using human liver microsomes showed that it maintained a relatively low clearance rate (CLint = 42 μL/min/mg ), suggesting favorable metabolic stability which is essential for drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | IC50/EC50 Value | Target Mechanism |
---|---|---|
5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one | ~1 µM | FGFR Inhibition |
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2-one | ~0.8 µM | FGFR Inhibition |
5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | ~0.5 µM | FGFR Inhibition |
Properties
IUPAC Name |
5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLHHBQVKWZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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